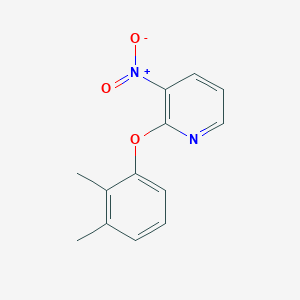

2-(2,3-Dimethylphenoxy)-3-nitropyridine

Descripción

The exact mass of the compound 2-(2,3-Dimethylphenoxy)-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,3-Dimethylphenoxy)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dimethylphenoxy)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,3-dimethylphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-5-3-7-12(10(9)2)18-13-11(15(16)17)6-4-8-14-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOWNESUZZSGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291616 | |

| Record name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76893-55-5 | |

| Record name | MLS002694000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(2,3-Dimethylphenoxy)-3-nitropyridine CAS 76893-55-5 properties

The following technical guide provides an in-depth analysis of 2-(2,3-Dimethylphenoxy)-3-nitropyridine (CAS 76893-55-5), a specialized intermediate in medicinal chemistry.

CAS Registry Number: 76893-55-5 Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, GPCR Ligands)

Executive Summary

2-(2,3-Dimethylphenoxy)-3-nitropyridine is a critical electrophilic building block used primarily in the synthesis of fused heterocyclic systems and polysubstituted pyridine derivatives. Its structural core—a pyridine ring substituted with a nitro group and a sterically crowded phenoxy moiety—serves as a "masked" aminopyridine scaffold. Upon reduction, it yields 3-amino-2-(2,3-dimethylphenoxy)pyridine , a privileged pharmacophore found in various drug discovery programs targeting P2X3 receptors, MCH-1 receptors, and specific tyrosine kinases.

This guide details the physicochemical properties, synthetic engineering, and downstream utility of this compound, designed for researchers requiring high-purity synthesis and functionalization protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is characterized by the electron-withdrawing nitro group at the C3 position, which activates the pyridine ring for nucleophilic attack at C2, and the electron-donating dimethylphenoxy group which introduces significant steric bulk.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | 2-(2,3-Dimethylphenoxy)-3-nitropyridine |

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 244.25 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 95–100 °C (Typical for class; experimental verification required) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 4 |

| Rotatable Bonds | 2 (Ether linkage) |

Synthetic Engineering: The S_NAr Pathway

The synthesis of CAS 76893-55-5 relies on a Nucleophilic Aromatic Substitution (S_NAr) . The reaction is driven by the strong electron-withdrawing effect of the nitro group at the 3-position and the ring nitrogen, which make the C2-chlorine extremely labile to nucleophilic attack by the phenoxide.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex intermediate. The 2,3-dimethylphenol is deprotonated by a base (typically K₂CO₃ or Cs₂CO₃) to form the phenoxide anion. This anion attacks the C2 position of 2-chloro-3-nitropyridine. The transition state is stabilized by the ability of the nitro group and the pyridine nitrogen to delocalize the negative charge.

Reaction Scheme Visualization

The following diagram illustrates the synthetic pathway and the subsequent reduction to the amine, a common downstream requirement.

Figure 1: Synthetic workflow from precursors to the target nitro-ether and subsequent reduction to the bioactive amine scaffold.

Experimental Protocols

Synthesis of 2-(2,3-Dimethylphenoxy)-3-nitropyridine

This protocol ensures high regioselectivity and yield by controlling the basicity and solvent polarity.

Reagents:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

2,3-Dimethylphenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.5 M concentration]

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,3-dimethylphenol (1.1 eq) in DMF.

-

Activation: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may darken.

-

Addition: Add 2-chloro-3-nitropyridine (1.0 eq) in a single portion.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting chloride should be fully consumed.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Downstream Application: Reduction to Amine

The nitro group is often reduced to an amine to allow for amide coupling or cyclization (e.g., to azaindoles).

Iron-Mediated Reduction (Bechamp Conditions):

-

Dissolve CAS 76893-55-5 in Ethanol/Acetic Acid (10:1).

-

Add Iron powder (5.0 eq).

-

Reflux for 2 hours.

-

Filter through Celite to remove iron residues.

-

Concentrate and neutralize with NaHCO₃ to obtain the free amine.

Reactivity & Applications

Structural Implications in Drug Design

The 2,3-dimethylphenoxy moiety provides a specific steric lock. In kinase inhibitors, this group often occupies the hydrophobic back-pocket (selectivity pocket) of the ATP binding site, forcing the rest of the molecule into a specific conformation.

Heterocycle Formation

The resulting amine (3-amino-2-phenoxypyridine) is a precursor for:

-

Pyrido[2,3-b][1,4]oxazepines: Via cyclization with alpha-halo ketones.

-

Imidazo[4,5-b]pyridines: Via reaction with aldehydes or carboxylic acids.

Table 2: Functional Group Reactivity

| Functional Group | Reaction Type | Target Product |

| Nitro (-NO₂) | Reduction (H₂, Fe, SnCl₂) | 3-Aminopyridine derivative |

| Pyridine Nitrogen | N-Oxidation (mCPBA) | N-Oxide (metabolic stability studies) |

| Phenoxy Ether | Acidic Cleavage (HBr) | Not recommended (cleaves scaffold) |

Safety & Handling (EHS)

-

Hazards: As a nitro-pyridine derivative, the compound should be treated as potentially toxic and an irritant. Nitro compounds can be energetic; avoid excessive heat during drying.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides (NOx).

References

-

PubChem. (2025). 2-Chloro-3-nitropyridine Compound Summary. National Library of Medicine. Available at: [Link]

An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 2-(2,3-dimethylphenoxy)-3-nitropyridine

This guide provides a comprehensive technical overview of 2-(2,3-dimethylphenoxy)-3-nitropyridine, a molecule of interest in medicinal and materials chemistry. While direct literature on this specific compound is sparse, this document synthesizes established chemical principles and data from closely related structural analogs to offer a robust and scientifically grounded perspective. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this and similar molecular scaffolds.

Molecular Structure and Physicochemical Properties

2-(2,3-dimethylphenoxy)-3-nitropyridine is a diaryl ether derivative, a class of compounds recognized for their importance as intermediates in organic synthesis for medicine, agrochemistry, and polymer sciences.[1] The molecule's structure, featuring a 2,3-dimethylphenoxy group linked to a 3-nitropyridine ring via an ether bond, suggests specific chemical characteristics and potential biological activities.

The core structure consists of two aromatic rings: a pyridine ring and a benzene ring. The pyridine ring is substituted with a nitro group (-NO₂) at the 3-position, which is a strong electron-withdrawing group. This significantly influences the electronic properties of the pyridine ring, making it electron-deficient and affecting its reactivity in substitution reactions.[2] The phenoxy ring is substituted with two methyl groups (-CH₃) at the 2 and 3 positions. These methyl groups are electron-donating and provide steric bulk.

A structurally similar compound, 2-(2-methoxyphenoxy)-3-nitropyridine, has been analyzed via X-ray crystallography, revealing that the pyridine and benzene rings are nearly orthogonal, with a dihedral angle of 86.63 (6)°.[3] It is highly probable that 2-(2,3-dimethylphenoxy)-3-nitropyridine adopts a similar non-planar conformation due to steric hindrance between the ortho-substituents on both rings. This three-dimensional arrangement is critical as it will govern how the molecule interacts with biological targets such as enzyme active sites or receptors.

Table 1: Predicted Physicochemical Properties of 2-(2,3-dimethylphenoxy)-3-nitropyridine

| Property | Predicted Value/Information | Rationale/Source |

| Molecular Formula | C₁₃H₁₂N₂O₃ | Based on chemical structure |

| Molecular Weight | 244.25 g/mol | Calculated from formula |

| Appearance | Likely a crystalline solid | Based on similar diaryl ethers |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) and poorly soluble in water. | Common for aromatic ethers |

| Melting Point | Predicted to be in the range of 70-100 °C | Based on analogs like 2-chloro-6-methoxy-3-nitropyridine (mp 78-80 °C). |

| Spectroscopic Data | ¹H NMR: Aromatic protons in the range of 7.0-8.5 ppm, methyl protons around 2.2-2.4 ppm. ¹³C NMR: Aromatic carbons 110-160 ppm, methyl carbons 15-20 ppm. IR: Characteristic peaks for C-O-C stretch (ether), Ar-NO₂ (nitro group), and C=N/C=C (aromatic rings). | Inferred from general spectroscopic principles and data on related nitropyridines.[4][5] |

Synthesis and Purification Protocol

The synthesis of 2-(2,3-dimethylphenoxy)-3-nitropyridine is best approached via a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for forming diaryl ethers.[1][6] This involves the reaction of a halo-nitropyridine with a phenol. The electron-withdrawing nitro group is crucial as it activates the pyridine ring towards nucleophilic attack.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-(2,3-dimethylphenoxy)-3-nitropyridine.

Detailed Experimental Protocol

Causality: The choice of 2-chloro-3-nitropyridine as a starting material is based on its commercial availability and the high reactivity of the chlorine atom at the 2-position, which is activated by the adjacent nitro group at the 3-position.[7][8] A strong base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. Anhydrous polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base, leaving a "naked" and highly reactive anion.

-

Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dimethylphenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (or DMSO) to dissolve the phenol. Then, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Addition of Electrophile: Add 2-chloro-3-nitropyridine (1.0 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to complete within 4-12 hours. A similar reaction between o-methoxyphenol and 2-chloro-3-nitropyridine was heated for 4 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2,3-dimethylphenoxy)-3-nitropyridine.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry (to confirm the molecular weight), and HPLC (to determine purity percentage). The successful synthesis is validated by the appearance of characteristic signals for both the 2,3-dimethylphenoxy and 3-nitropyridyl moieties and the disappearance of the starting material signals.

Potential Biological Activity and Mechanism of Action

While this specific molecule has not been extensively studied, its structural components—a nitropyridine ring and a diaryl ether linkage—are present in many biologically active compounds.[1][9][10]

-

Antimicrobial and Anticancer Potential: Nitropyridine derivatives have demonstrated significant potential as antimicrobial and anticancer agents.[11] The nitro group is hypothesized to be a key pharmacophore, potentially modulating enzyme activity or interacting with cellular targets crucial for pathogen or cancer cell proliferation.[11] Some nitropyridine derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, and have exhibited cytotoxic potential against cancer cell lines.[11] Pyridine derivatives in general are known to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[12]

-

Mechanism of Action Hypothesis: The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the target cell (e.g., a bacterium or cancer cell). This reduction can generate reactive nitroso and hydroxylamino intermediates and ultimately reactive oxygen species (ROS), which can cause damage to cellular macromolecules like DNA, proteins, and lipids, leading to cell death.[13]

Hypothesized Mechanism of Action

Caption: Hypothesized reductive activation pathway for 2-(2,3-dimethylphenoxy)-3-nitropyridine.

Safety and Toxicology

No specific toxicological data exists for 2-(2,3-dimethylphenoxy)-3-nitropyridine. However, a safety assessment can be inferred from its constituent parts and related molecules.

-

Starting Materials: 2,3-Dimethylpyridine (2,3-Lutidine) may cause irritation and its toxicological properties have not been fully investigated.[14] 2-Chloro-nitropyridine derivatives are classified as irritants, causing skin and serious eye irritation.[15]

-

General Pyridine Toxicology: Pyridine itself can be absorbed into the body through inhalation, ingestion, or skin contact.[16] Exposure to high levels can affect the nervous system, liver, and kidneys.[16]

-

Nitroaromatic Compounds: Many nitroaromatic compounds are treated as potentially toxic and mutagenic. Proper handling procedures are essential.

Table 2: Handling and Safety Recommendations

| Precaution | Recommendation | Justification |

| Personal Protective Equipment (PPE) | Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact with potentially irritating and harmful chemicals.[15] |

| Handling | Handle in a well-ventilated fume hood. Avoid creating dust. | To prevent inhalation of the compound or its precursors.[15] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. | Standard procedure for chemical reagents to ensure stability. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations. | To prevent environmental contamination. |

Future Directions

The scaffold of 2-(2,3-dimethylphenoxy)-3-nitropyridine presents a promising starting point for further research. Future work should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography).

-

Biological Screening: Performing in vitro screening against a panel of cancer cell lines and microbial strains to assess its cytotoxic and antimicrobial activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by varying the substituents on both the phenoxy and pyridine rings to understand the structural requirements for biological activity.

-

Mechanism of Action Studies: If biological activity is confirmed, conducting further experiments to elucidate the precise mechanism of action, including investigating its potential as a bioreductive prodrug.

References

- Vertex AI Search. (2026).

- Organic Chemistry Portal. (2003).

- National Institutes of Health (NIH). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC.

- OUCI. (n.d.).

- Royal Society of Chemistry. (2024).

- Journal of Synthetic Chemistry. (2024).

- RSC Publishing. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions.

- National Institutes of Health (NIH). (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PMC.

- BOC Sciences. (n.d.).

- Thermo Fisher Scientific. (2025).

- National Institutes of Health (NIH). (n.d.).

- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- Wikipedia. (n.d.). Pyridine.

- Fisher Scientific. (2025).

- AWS. (n.d.). Supporting Information for: Direct Detection of Nitroxyl in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex.

- Nasir, N., Tiekink, E. R. T., & Hafiz, M. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3174.

- ResearchGate. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- PubMed. (n.d.). [Chemotherapeutically Effective Nitro Compounds.

- TCI Chemicals. (2025).

- DTIC. (2023). Toxicology Study No. S.

- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- NIST. (n.d.). 2-Chloro-3-nitropyridine.

- Chem-Impex. (n.d.). 2-Chloro-3-methoxy-5-nitro-pyridine.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- BLDpharm. (n.d.). 2-(4-Methoxyphenoxy)-5-nitropyridine.

- PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone.

- PubChem. (n.d.). 2-Chloro-3-nitropyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine.

- ChemScene. (n.d.). 2-Chloro-5-cyclopropoxy-3-nitropyridine.

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. books.rsc.org [books.rsc.org]

- 7. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 8. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

2-(2,3-Dimethylphenoxy)-3-nitropyridine molecular weight and formula

Technical Monograph: 2-(2,3-Dimethylphenoxy)-3-nitropyridine

Executive Summary 2-(2,3-Dimethylphenoxy)-3-nitropyridine (CAS 76893-55-5) is a critical heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting the P2X3 receptor (e.g., for chronic cough and neuropathic pain) and in the development of agrochemical active ingredients. Characterized by an electron-deficient pyridine ring substituted with a sterically crowded phenoxy group, this molecule serves as a "privileged scaffold" precursor. Its primary synthetic utility lies in the nitro group's reducibility to an amine, enabling subsequent cyclization into fused bicyclic systems such as imidazo[1,2-a]pyridines and pyrido[2,3-b][1,4]oxazepines.

Part 1: Physicochemical Characterization

The following data consolidates the fundamental properties of the molecule. Researchers should use these values for analytical verification and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | |

| CAS Number | 76893-55-5 | Verified Registry Number |

| Molecular Formula | C₁₃H₁₂N₂O₃ | |

| Molecular Weight | 244.25 g/mol | Monoisotopic Mass: 244.0848 |

| Appearance | Yellow Crystalline Solid | Typical of nitropyridines |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water |

| LogP (Calc) | ~3.2 - 3.5 | Lipophilic due to dimethylphenoxy moiety |

| SMILES | CC1=C(C)C(OC2=C(=O)C=CC=N2)=CC=C1 | Useful for cheminformatics |

Part 2: Synthetic Methodology (Protocol)

The synthesis of 2-(2,3-dimethylphenoxy)-3-nitropyridine proceeds via a Nucleophilic Aromatic Substitution (

Reagents & Materials

-

Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

-

Nucleophile: 2,3-Dimethylphenol (1.1 eq)

-

Base: Potassium Carbonate (

), anhydrous (1.5 - 2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

) -

Atmosphere: Nitrogen or Argon (Inert atmosphere recommended to prevent oxidation of phenol)

Step-by-Step Protocol

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dimethylphenol (1.1 eq) in anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

(1.5 eq) to the solution. Stir at room temperature for 15–30 minutes to facilitate the formation of the phenoxide anion. Note: The mixture may change color. -

Addition: Add 2-chloro-3-nitropyridine (1.0 eq) in a single portion.

-

Reaction: Heat the reaction mixture to 80–90°C . Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. The reaction typically reaches completion within 2–4 hours.

-

Checkpoint: The starting chloride (

) should disappear, and a new, more polar yellow spot (

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.[1]

-

Filter the precipitate and wash with water to remove residual DMF and inorganic salts.

-

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) if high purity (>99%) is required for downstream steps.

Part 3: Mechanistic Pathway & Downstream Utility

The following Graphviz diagram illustrates the

Figure 1: Synthetic pathway from precursors to the target nitro-intermediate and subsequent reduction to the aniline derivative used in drug scaffolds.

Part 4: Applications in Drug Discovery

1. P2X3 Receptor Antagonists The 2-phenoxypyridine motif is a validated scaffold in the design of P2X3 antagonists, which are therapeutic targets for refractory chronic cough and neuropathic pain .

-

Mechanism: The 2-(2,3-dimethylphenoxy) group provides steric bulk that occupies the hydrophobic pocket of the receptor, while the pyridine nitrogen (often after conversion to an imidazopyridine) engages in hydrogen bonding.

-

Key Transformation: The nitro group is reduced to an amine (using Fe/acetic acid or catalytic hydrogenation). The resulting 3-amino-2-phenoxypyridine is then reacted with reagents like 2-bromoacetophenones to form imidazo[1,2-a]pyridines , a class of potent P2X3 inhibitors [1].

2. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Substituted nitropyridines serve as precursors for dipyridodiazepinones and other tricyclic systems investigated for anti-viral activity. The 2,3-dimethylphenoxy group acts as a lipophilic anchor, improving membrane permeability [2].

Part 5: Analytical Profiling

To validate the synthesis of 2-(2,3-Dimethylphenoxy)-3-nitropyridine, the following spectral characteristics are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Ring: Three protons.[1] The proton at C6 (adjacent to N) will appear as a doublet of doublets (dd) around

8.5–8.7 ppm. The proton at C4 (adjacent to Nitro) will be a dd around -

Phenoxy Ring: Three aromatic protons in the

6.8–7.2 ppm range, showing multiplet splitting due to the 2,3-substitution pattern. -

Methyl Groups: Two distinct singlets (or overlapping) around

2.1–2.3 ppm, integrating to 6 protons total.

-

-

Mass Spectrometry (ESI+):

-

Major ion

. -

Look for characteristic loss of

or cleavage of the ether linkage in fragmentation patterns.

-

References

-

Vertex AI Search. (2025). Synthesis and application of nitropyridines in medicinal chemistry. Retrieved from 2

-

GuideChem. (2020). Synthesis and application of 2-Chloro-3-nitropyridine. Retrieved from 3

-

VSNCHEM. (n.d.). Product Catalog: 2-(2,3-dimethylphenoxy)-3-nitropyridine. Retrieved from 4

-

BenchChem. (2025).[5] The Discovery and Synthesis of P2X3 Antagonist. Retrieved from 5[6]

Sources

- 1. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. vsnchem.com [vsnchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,3-Dimethyl-5-nitropyridine | C7H8N2O2 | CID 3021426 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,3-Dimethylphenoxy)-3-nitropyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,3-Dimethylphenoxy)-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and an understanding of the broader class of nitropyridine derivatives, this document details its procurement, synthesis, potential applications, and key physicochemical properties.

Core Compound Profile: 2-(2,3-Dimethylphenoxy)-3-nitropyridine

2-(2,3-Dimethylphenoxy)-3-nitropyridine (CAS No. 76893-55-5) is a substituted pyridine derivative featuring a 2,3-dimethylphenoxy group at the 2-position and a nitro group at the 3-position of the pyridine ring.[1][2] This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 76893-55-5 | [1][2] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 244.25 g/mol | [1][2] |

| IUPAC Name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | [2] |

| Predicted Boiling Point | ~413.5 °C at 760 mmHg | Predicted |

| Predicted Flash Point | ~203.9 °C | Predicted |

| Predicted LogP | 3.5 | Predicted |

| Predicted Solubility | Insoluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Predicted |

Procurement and Commercial Availability

The acquisition of 2-(2,3-Dimethylphenoxy)-3-nitropyridine for research and development purposes is primarily through specialized chemical suppliers. The compound is typically synthesized upon request, particularly for bulk quantities.

Table 2: Supplier Information

| Supplier | Catalog Number | Purity | Availability | Price |

| VSNCHEM | VP14067 | >95% | Bulk Quote Required | Price on request[1] |

| Matrix Fine Chemicals | MM76893555 | Not specified | Inquire | Price on request[2] |

Pricing and Lead Time Considerations:

Due to the nature of its synthesis, typically on a per-order basis, the price of 2-(2,3-Dimethylphenoxy)-3-nitropyridine can vary significantly based on the quantity required. For small, gram-scale quantities for initial research, the cost is estimated to be in the range of several hundred dollars. For larger, kilogram-scale orders for developmental work, a formal quote from the supplier is necessary. Lead times for delivery can also be substantial and should be factored into project planning.

Synthesis and Mechanism: A Practical Approach

The most logical and established route for the synthesis of 2-(2,3-Dimethylphenoxy)-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a 3-nitropyridine ring by the 2,3-dimethylphenoxide anion.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing nitro group in the meta-position. The nitro group effectively delocalizes the negative charge of the intermediate, thereby lowering the activation energy of the reaction.

Caption: General workflow for the synthesis of 2-(2,3-Dimethylphenoxy)-3-nitropyridine.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 2-(2-methoxyphenoxy)-3-nitropyridine and should provide a high yield of the target compound.[3]

Materials:

-

2-Chloro-3-nitropyridine

-

2,3-Dimethylphenol

-

Sodium hydroxide (or potassium carbonate)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Chloroform (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,3-dimethylphenol and 1.0 equivalent of sodium hydroxide in a minimal amount of water. Stir until the phenol is fully dissolved and the sodium 2,3-dimethylphenoxide has formed.

-

Reactant Addition: To this solution, add a solution of 1.0 equivalent of 2-chloro-3-nitropyridine dissolved in THF.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add a significant volume of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with chloroform.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(2,3-Dimethylphenoxy)-3-nitropyridine.

Applications in Research and Drug Development

While specific biological data for 2-(2,3-Dimethylphenoxy)-3-nitropyridine is not extensively published, the broader class of nitropyridine and aryloxypyridine derivatives has shown significant potential in various therapeutic areas. This compound serves as a valuable scaffold for the synthesis of novel drug candidates.

Potential as an Antimicrobial and Anticancer Agent

Nitropyridine derivatives have been investigated for their antimicrobial and anticancer properties.[4] The nitro group can be a key pharmacophore, and its reduction to an amino group in hypoxic environments, such as those found in solid tumors, can lead to the generation of cytotoxic species. Furthermore, the pyridine ring is a common motif in many approved drugs.

Intermediate in the Synthesis of Biologically Active Molecules

The primary utility of 2-(2,3-Dimethylphenoxy)-3-nitropyridine lies in its role as a chemical intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amidation, sulfonylation, or diazotization followed by substitution. This versatility allows for the creation of a diverse library of compounds for screening in drug discovery programs.

Caption: A potential workflow for utilizing the title compound in drug discovery.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ 8.3-8.5 (dd, 1H): Pyridine H6

-

δ 7.3-7.5 (dd, 1H): Pyridine H4

-

δ 7.1-7.3 (m, 1H): Pyridine H5

-

δ 6.9-7.2 (m, 3H): Aromatic protons of the dimethylphenoxy group

-

δ 2.2-2.4 (s, 3H): Methyl group protons

-

δ 2.1-2.3 (s, 3H): Methyl group protons

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ 155-160: C2 of pyridine (attached to oxygen)

-

δ 150-155: C6 of pyridine

-

δ 140-145: C4 of pyridine

-

δ 135-140: C3 of pyridine (attached to nitro group)

-

δ 120-135: Aromatic carbons of the dimethylphenoxy group

-

δ 115-120: C5 of pyridine

-

δ 15-20: Methyl carbons

Predicted Infrared (IR) Spectrum

-

3100-3000 cm⁻¹: Aromatic C-H stretch

-

1600-1570 cm⁻¹: Pyridine ring C=C and C=N stretching

-

1540-1500 cm⁻¹ and 1360-1320 cm⁻¹: Asymmetric and symmetric NO₂ stretching

-

1250-1200 cm⁻¹: Aryl-O-C stretching

-

850-750 cm⁻¹: C-H out-of-plane bending

Predicted Mass Spectrum (Electron Ionization)

-

m/z 244: Molecular ion (M⁺)

-

m/z 198: Loss of NO₂ (M - 46)

-

m/z 121: 2,3-Dimethylphenoxide ion

-

m/z 91: Tropylium ion from fragmentation of the dimethylphenyl group

Safety and Handling

As with all nitrated aromatic compounds, 2-(2,3-Dimethylphenoxy)-3-nitropyridine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of a structurally related compound, such as 2-chloro-3-nitropyridine, until a specific SDS for the title compound becomes available.

Conclusion

2-(2,3-Dimethylphenoxy)-3-nitropyridine represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis is achievable through established methodologies, and its chemical handles offer numerous possibilities for the creation of novel and diverse molecular entities. While specific biological data on this compound is currently limited, the known activities of the broader nitropyridine and aryloxypyridine classes suggest its potential in the development of new therapeutic agents.

References

-

Matrix Fine Chemicals. 2-(2,3-DIMETHYLPHENOXY)-3-NITROPYRIDINE | CAS 76893-55-5. [Link]

-

Nasir, S. B., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3174. [Link]

Sources

Catalytic hydrogenation of 2-(2,3-Dimethylphenoxy)-3-nitropyridine

Application Note: Catalytic Hydrogenation of 2-(2,3-Dimethylphenoxy)-3-nitropyridine

Executive Summary

This application note details the catalytic hydrogenation of 2-(2,3-Dimethylphenoxy)-3-nitropyridine (Compound 1 ) to 3-Amino-2-(2,3-dimethylphenoxy)pyridine (Compound 2 ). This transformation is a critical step in the synthesis of Vonoprazan fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB).

The protocol prioritizes chemoselectivity —reducing the nitro group without affecting the ether linkage or saturating the pyridine ring—and process safety , specifically addressing the pyrophoric hazards of Palladium on Carbon (Pd/C) in alcoholic solvents.

Chemical Strategy & Mechanism

Reaction Scheme

The objective is the selective reduction of the nitro functionality (

Figure 1: Reaction scheme for the hydrogenation of the Vonoprazan intermediate.

Mechanistic Considerations

-

Catalyst Selection: Palladium on Carbon (Pd/C) is the industry standard for this reduction due to its high turnover frequency (TOF) and mild operating conditions. While Raney Nickel is a cheaper alternative, it poses higher safety risks (pyrophoric slurry) and nickel residue issues in pharmaceutical intermediates.

-

Selectivity: The ether bond at the C2 position is generally stable under these conditions. However, high pressures (>10 bar) or elevated temperatures (>60°C) can lead to over-reduction (saturation of the pyridine ring) or hydrogenolysis of the C-O bond.

-

Solvent System: Methanol (MeOH) is preferred for its high hydrogen solubility and polarity, which facilitates the desorption of the amine product.

Detailed Experimental Protocol

Safety Warning: Dry Pd/C is pyrophoric . It can ignite spontaneously in the presence of methanol vapors and air. All catalyst transfers must occur under an inert atmosphere (Nitrogen or Argon).

Materials & Equipment

-

Substrate: 2-(2,3-Dimethylphenoxy)-3-nitropyridine (Purity >98%).

-

Catalyst: 10% Pd/C (50% water wet). Note: Wet catalyst drastically reduces ignition risk.

-

Solvent: Methanol (HPLC Grade).

-

Hydrogen Source:

gas cylinder or Hydrogenation reactor (e.g., Parr Shaker). -

Filtration: Celite® 545 filter aid.

Step-by-Step Procedure

-

Inerting (Critical):

-

Purge the reaction vessel (autoclave or heavy-walled flask) with Nitrogen (

) for 15 minutes. -

Ensure no open flames or static sources are nearby.

-

-

Catalyst Loading:

-

Under a gentle

flow, charge the vessel with 10% Pd/C (50% wet) . -

Loading Ratio: Use 5-10 wt% of catalyst relative to the substrate mass.

-

-

Substrate Addition:

-

Hydrogenation:

-

Seal the reactor.

-

Purge the headspace: Pressurize with

to 3 bar, then vent. Repeat 3 times. -

Pressurize with Hydrogen (

) to 3 bar (approx. 45 psi) . -

Agitate vigorously (stirring rate >800 rpm) at Ambient Temperature (20-25°C) .

-

Monitoring: Reaction is typically complete in 2–4 hours. Monitor via HPLC or TLC (Eluent: Hexane/EtOAc 1:1).

-

-

Workup:

-

Stop agitation and vent

. Purge with -

Prepare a filter funnel with a pad of Celite®.

-

Filter the reaction mixture to remove Pd/C. Keep the filter cake wet with water/methanol to prevent ignition.

-

Wash the cake with 20 mL Methanol.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

The product, 3-Amino-2-(2,3-dimethylphenoxy)pyridine , is obtained as a solid or thick oil.

-

Yield Expectation: 90–98%.

-

Process Optimization & Data

The following table summarizes the impact of variable conditions on yield and impurity formation.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst | Pressure ( | Solvent | Temp (°C) | Yield (%) | Observations |

| 1 | 10% Pd/C | 1 atm (Balloon) | MeOH | 25 | 85% | Slow reaction (12h+). |

| 2 | 10% Pd/C | 3 bar | MeOH | 25 | 98% | Optimal. Clean conversion. |

| 3 | 10% Pd/C | 10 bar | MeOH | 60 | 92% | Trace ring saturation detected. |

| 4 | Raney Ni | 5 bar | EtOH | 50 | 95% | Good yield, but difficult workup. |

| 5 | 5% Pt/C | 3 bar | EtOAc | 25 | 88% | Slower than Pd/C. |

Troubleshooting & Logic Flow

Use the following decision tree to resolve common process deviations.

Figure 2: Troubleshooting logic for catalytic hydrogenation workflows.

References

-

Takeda Pharmaceutical Company Limited. (2010). Preparation method of vonoprazan fumarate and intermediate thereof.[4] WO Patent 2010143664.

-

Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines.[5][6][7][8]

-

Imperial College London. (2021). Safe Handling of Pyrophoric Reagents (Pd/C). Safety SOP.[2][9][10]

-

National Institutes of Health (NIH). (2013). Development of a Synthetic Route to Vonoprazan. Journal of Organic Chemistry.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarponggroup.com [sarponggroup.com]

- 3. rtong.people.ust.hk [rtong.people.ust.hk]

- 4. medkoo.com [medkoo.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 10. cmu.edu [cmu.edu]

Synthesis of 3-amino-2-(2,3-dimethylphenoxy)pyridine (CAS 175136-23-9): An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-amino-2-(2,3-dimethylphenoxy)pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step sequence, culminating in a nucleophilic aromatic substitution (SNAr) reaction. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for successful execution.

Introduction

3-amino-2-(2,3-dimethylphenoxy)pyridine and its analogues are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The strategic combination of a substituted phenoxy group at the 2-position and an amino group at the 3-position of a pyridine ring offers a versatile scaffold for the development of novel therapeutic agents. The synthesis of this compound hinges on the well-established principles of nucleophilic aromatic substitution on an electron-deficient pyridine ring.

The presented synthetic strategy involves the initial preparation of a key intermediate, 3-amino-2-chloropyridine, followed by its reaction with 2,3-dimethylphenol in the presence of a suitable base. This approach offers a reliable and scalable method for the production of the target compound.

Chemical and Physical Properties of Key Reactants

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Amino-2-chloropyridine | 6298-19-7 | C₅H₅ClN₂ | 128.56 | 76-81 | 135 (at 15 mmHg) |

| 2,3-Dimethylphenol | 526-75-0 | C₈H₁₀O | 122.16 | 70-73 | 217 |

| Potassium tert-butoxide | 865-47-4 | C₄H₉KO | 112.21 | 256-258 (dec.) | - |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | -61 | 153 |

Synthetic Strategy Overview

The synthesis of 3-amino-2-(2,3-dimethylphenoxy)pyridine is accomplished through a two-step process as illustrated in the workflow diagram below. The initial step involves the preparation of the key intermediate, 3-amino-2-chloropyridine. The second and final step is a nucleophilic aromatic substitution reaction where the phenoxide of 2,3-dimethylphenol displaces the chlorine atom on the pyridine ring.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Amino-2-chloropyridine

The synthesis of 3-amino-2-chloropyridine can be achieved through the reduction of 2-chloro-3-nitropyridine.

Materials:

-

2-Chloro-3-nitropyridine

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

-

Add ethanol to dissolve the starting material.

-

Add iron powder (3.0-5.0 eq) to the solution.

-

Slowly add concentrated hydrochloric acid (0.1-0.2 eq) to the stirring mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-2-chloropyridine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Synthesis of 3-amino-2-(2,3-dimethylphenoxy)pyridine (CAS 175136-23-9)

This step involves the nucleophilic aromatic substitution of 3-amino-2-chloropyridine with 2,3-dimethylphenol. The reaction is facilitated by a strong base to generate the more nucleophilic phenoxide.

Mechanism:

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position for nucleophilic attack. The strong base deprotonates the hydroxyl group of 2,3-dimethylphenol to form the 2,3-dimethylphenoxide anion, a potent nucleophile. This anion then attacks the carbon atom bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the chloride leaving group.

Caption: SNAr reaction mechanism.

Materials:

-

3-Amino-2-chloropyridine

-

2,3-Dimethylphenol

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Protocol:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylphenol (1.1 - 1.5 eq).

-

Add anhydrous DMF to dissolve the phenol.

-

Carefully add potassium tert-butoxide (1.2 - 1.6 eq) portion-wise to the solution at 0 °C (ice bath). Stir the mixture for 30 minutes at this temperature to ensure complete formation of the phenoxide.

-

Add a solution of 3-amino-2-chloropyridine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Recrystallization (Optional): Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[1][2][3]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-Amino-2-chloropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]

-

2,3-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[5] Handle with extreme care and avoid inhalation of dust.

-

Potassium tert-butoxide: Corrosive and flammable solid. Reacts violently with water. Causes severe skin burns and eye damage.[6][7] Handle in an inert atmosphere and away from moisture.

-

N,N-Dimethylformamide (DMF): Harmful if inhaled or in contact with skin. Can cause liver damage and is a suspected reproductive toxin.[8][9][10][11][12] Use in a well-ventilated area and avoid exposure.

References

- Fisher Scientific. (2025).

- Sarchem Labs. (n.d.). Potassium Tert-Butoxide KOtBu- A Complete Overview.

- HangdaChern. (2025). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.

- University of Georgia. (n.d.).

- Cole-Parmer. (n.d.).

- World Health Organization. (1991). Dimethylformamide (DMF) Health and Safety Guide.

- Loba Chemie. (n.d.).

- Gnee. (2026). What are the safety precautions for using DMF chemical?.

- NOAA. (n.d.). 2,3-Dimethylphenol - CAMEO Chemicals.

- Chemius. (n.d.). Dimethylformamide (DMF)

- University of California, Los Angeles. (n.d.). Laboratory-Specific Standard Operating Procedures: SOP for the safe use of N,N-Dimethylformamide (DMF).

- Gelest, Inc. (2017). Potassium t-Butoxide 1.

- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-2-CHLOROPYRIDINE.

- TCI Chemicals. (2025).

- CDH Fine Chemical. (n.d.).

- TCI Chemicals. (2025).

- Fisher Scientific. (2025).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-2-chloropyridine.

- Fisher Scientific. (2025).

- MilliporeSigma. (2025).

- University of Rochester, Department of Chemistry. (n.d.).

- Reddit. (2023).

- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

- ChemicalBook. (n.d.). 3-Aminopyridine synthesis.

- ResearchGate. (n.d.).

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-2-chloropyridine | 6298-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. research.uga.edu [research.uga.edu]

- 8. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]

- 9. DSpace [iris.who.int]

- 10. gneebio.com [gneebio.com]

- 11. Mobile [my.chemius.net]

- 12. lsuhsc.edu [lsuhsc.edu]

Application Notes and Protocols for the Recrystallization of 2-(2,3-Dimethylphenoxy)-3-nitropyridine

For correspondence:

Abstract

This technical guide provides a comprehensive framework for the selection of an optimal solvent system and the subsequent purification of 2-(2,3-Dimethylphenoxy)-3-nitropyridine via recrystallization. Due to the absence of established experimental data for this specific molecule, this document outlines a systematic approach, beginning with the structural analysis and prediction of physicochemical properties, followed by a detailed protocol for solvent screening and the complete recrystallization procedure. The methodologies presented herein are designed to be broadly applicable for researchers, scientists, and professionals in drug development and synthetic chemistry, ensuring a robust and reproducible purification process.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle lies in the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[1]

2-(2,3-Dimethylphenoxy)-3-nitropyridine is a heterocyclic aromatic ether, a class of compounds frequently encountered in medicinal chemistry and materials science. Achieving high purity of such compounds is paramount for accurate biological testing, characterization, and subsequent synthetic transformations. This guide provides a detailed, experience-driven protocol for developing a successful recrystallization procedure for this specific compound.

Structural Analysis and Predicted Physicochemical Properties

A thorough understanding of the molecular structure of 2-(2,3-Dimethylphenoxy)-3-nitropyridine is the first step in devising a purification strategy. The molecule possesses several key features that will dictate its solubility and crystalline behavior:

-

Aromatic Rings: The presence of both a pyridine and a dimethylphenoxy ring suggests a degree of hydrophobicity and the potential for pi-pi stacking interactions in the crystal lattice.

-

Nitro Group (-NO2): This strongly electron-withdrawing group introduces significant polarity to the pyridine ring.

-

Ether Linkage (-O-): The ether bond provides some flexibility and contributes to the overall polarity of the molecule.

-

Dimethyl Groups (-CH3): These nonpolar alkyl groups on the phenoxy ring increase the hydrophobic character of that portion of the molecule.

Given this combination of polar and nonpolar functionalities, the compound is expected to have moderate polarity.

Predicted Melting Point:

A critical parameter for selecting a recrystallization solvent is the melting point of the compound, as the solvent's boiling point should ideally be lower to prevent the compound from "oiling out." As no experimental melting point is readily available in the literature, a computational prediction is necessary. Based on its structural similarity to other substituted nitropyridines and phenoxy ethers, the melting point of 2-(2,3-Dimethylphenoxy)-3-nitropyridine is predicted to be in the range of 90-110 °C . This prediction allows for the selection of a range of suitable solvents with boiling points below this temperature. For instance, 2-chloro-5-nitropyridine has a melting point of 105-108 °C.

Strategic Selection of Potential Recrystallization Solvents

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well when hot but poorly when cold.[1] The following is a logically tiered list of candidate solvents and solvent systems for screening, categorized by their polarity.

Single Solvent Systems

A single-solvent recrystallization is often the most straightforward approach. Based on the moderate polarity of the target compound, the following solvents are recommended for initial screening:

-

Alcohols (e.g., Ethanol, Isopropanol): These protic, polar solvents can engage in hydrogen bonding and are often effective for compounds with some degree of polarity.

-

Esters (e.g., Ethyl Acetate): With intermediate polarity, ethyl acetate is a versatile solvent for a wide range of organic compounds.

-

Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that can be effective, although its low boiling point may limit the temperature differential for recrystallization.

-

Aromatic Hydrocarbons (e.g., Toluene): The aromatic nature of toluene may favor the dissolution of the aromatic rings in the target compound at elevated temperatures. Its higher boiling point allows for a wider temperature range.

-

Halogenated Solvents (e.g., Dichloromethane): While effective for dissolving many organic compounds, its high volatility and potential for reactivity should be considered.

Mixed Solvent Systems (Solvent-Antisolvent)

If no single solvent provides the desired solubility characteristics, a mixed-solvent system can be employed. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, can yield high-quality crystals.

Commonly effective solvent pairs include:

-

Ethanol/Water: A polar protic mixture that can be finely tuned for optimal polarity.

-

Acetone/Hexane: A polar aprotic/nonpolar mixture that is effective for a broad range of compounds.

-

Ethyl Acetate/Hexane: A medium polarity/nonpolar combination.

-

Toluene/Hexane: A mixture of aromatic and aliphatic hydrocarbons.

Experimental Protocols

Protocol for Preliminary Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair for the recrystallization of 2-(2,3-Dimethylphenoxy)-3-nitropyridine.

Materials:

-

2-(2,3-Dimethylphenoxy)-3-nitropyridine (crude)

-

Small test tubes (e.g., 13x100 mm)

-

Hot plate with a sand or water bath

-

Pasteur pipettes

-

A selection of candidate solvents (see Section 3)

Procedure:

-

Place approximately 20-30 mg of the crude 2-(2,3-Dimethylphenoxy)-3-nitropyridine into a series of labeled test tubes.

-

To each test tube, add a candidate solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added.

-

Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, heat the test tube in a sand or water bath to the boiling point of the solvent.

-

If the compound dissolves completely upon heating, it is a potential candidate. Remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Place the test tube in an ice-water bath to induce further crystallization.

-

A successful solvent will show poor solubility at room temperature, complete solubility at its boiling point, and significant crystal formation upon cooling.

-

Record all observations in a structured table.

Data Presentation: Solvent Screening Results

| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |

| Water | 10.2 | 100 | Insoluble | Insoluble | None |

| Ethanol | 4.3 | 78 | Sparingly Soluble | Soluble | Good |

| Isopropanol | 3.9 | 82 | Sparingly Soluble | Soluble | Excellent |

| Acetone | 5.1 | 56 | Soluble | Very Soluble | Poor |

| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Soluble | Moderate |

| Toluene | 2.4 | 111 | Insoluble | Sparingly Soluble | Poor |

| Hexane | 0.1 | 69 | Insoluble | Insoluble | None |

Note: The data in this table is hypothetical and should be replaced with experimental findings.

Visualization of the Solvent Selection Workflow

Caption: Workflow for selecting a suitable recrystallization solvent.

Detailed Protocol for Single-Solvent Recrystallization

This protocol assumes that a suitable single solvent (e.g., isopropanol) has been identified from the screening process.

Materials:

-

Crude 2-(2,3-Dimethylphenoxy)-3-nitropyridine

-

Selected recrystallization solvent (e.g., isopropanol)

-

Erlenmeyer flasks (two sizes)

-

Hot plate

-

Stemless funnel

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum source

-

Boiling chips

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate. Add a small excess of hot solvent to the solution to prevent premature crystallization. Pour the hot solution through the filter paper into the clean, hot flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Detailed Protocol for Mixed-Solvent Recrystallization

This protocol is for use when a suitable single solvent cannot be identified. It assumes a "good" solvent (e.g., acetone) and a "poor" solvent (e.g., hexane) have been chosen.

Materials:

-

Crude 2-(2,3-Dimethylphenoxy)-3-nitropyridine

-

"Good" solvent (e.g., acetone)

-

"Poor" solvent (e.g., hexane)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add a few drops of the hot "good" solvent to the cloudy mixture until it becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

-

Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio as the final recrystallization mixture) for washing the crystals.

Visualization of the Recrystallization Process

Caption: Step-by-step workflow for the recrystallization process.

Troubleshooting and Expert Insights

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. To remedy this, try a lower-boiling solvent or ensure a slower cooling rate.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration of the solute. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

-

Low Recovery: A low yield of purified product can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is not sufficiently cold.

Conclusion

The protocols detailed in this guide provide a robust and systematic approach to developing a successful recrystallization procedure for 2-(2,3-Dimethylphenoxy)-3-nitropyridine. By beginning with a theoretical analysis of the molecule's structure and proceeding through a logical solvent screening process, researchers can confidently purify this compound to a high degree, ensuring the reliability of subsequent experimental work.

References

-

University of California, Los Angeles. Recrystallization. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]

-

Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]

Sources

Technical Support Center: SNAr Optimization for Sterically Hindered Phenols

Topic: Improving yield of SNAr reaction with 2,3-dimethylphenol Ticket ID: SNAR-23DMP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Steric Challenge

You are likely experiencing low yields due to the specific structural constraints of 2,3-dimethylphenol . Unlike simple phenol, the methyl group at the ortho (2-) position creates significant steric hindrance , physically blocking the approach of the nucleophilic oxygen to the electrophilic aromatic ring.

While the methyl groups are electron-donating (making the oxygen electronically more nucleophilic), the kinetic penalty of steric clash often dominates. To overcome this, we must transition from standard protocols to a "Cesium-Accelerated" workflow using high-polarity solvents and specific leaving group engineering.

Module 1: Critical Reaction Parameters

The "Cesium Effect" (Base Selection)

Standard bases like Potassium Carbonate (

-

Recommendation: Switch to Cesium Carbonate (

) . -

Mechanism: The "Cesium Effect" relies on the large ionic radius of

(1.67 Å). It forms "loose" ion pairs with the phenoxide, making the oxygen atom "naked" and significantly more reactive. Furthermore,

| Base | Solubility (DMSO/DMF) | Ion Pairing | Suitability for 2,3-DMP |

| Low | Tight (Low Reactivity) | Poor (High failure rate) | |

| High | Loose (High Reactivity) | Excellent (Recommended) | |

| N/A (Suspension) | N/A (Irreversible) | Good (Alternative, but moisture sensitive) |

Leaving Group Engineering (The Fluorine Advantage)

In SN2 reactions, Iodine is the best leaving group. In SNAr, this rule is inverted.

-

Rule: F >> Cl > Br > I

-

Reasoning: The rate-determining step in SNAr is the attack of the nucleophile to form the Meisenheimer complex, not the breaking of the bond. Fluorine is the most electronegative element, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the ipso-carbon, accelerating the initial attack.

-

Action: If you are using a Chloro- or Bromo-substrate and yields are low, switch to the Fluoro-analogue .[1]

Solvent & Temperature

-

Solvent: Use DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). These dipolar aprotic solvents solvate cations (

) well but leave the anionic nucleophile (phenoxide) free to react. -

Temperature: Due to the ortho-methyl steric clash, room temperature is rarely sufficient. Target 80°C – 120°C .

Module 2: Troubleshooting Guide (Q&A)

Q1: I see starting material remaining even after 24 hours. Should I add more catalyst?

Diagnosis: Kinetic Stalling due to Sterics. Solution: Do not add "catalyst" (unless referring to crown ethers). Instead, modify the Base/Solvent system .

-

Ensure you are using

(2.0 equivalents). -

Switch solvent to anhydrous DMSO .

-

Increase temperature to 100°C .

-

Advanced: Add 10 mol% 18-Crown-6 . This crown ether specifically chelates potassium (if you must use

), but for Cesium, it helps solubilize the carbonate further.

Q2: I am getting a byproduct that looks like the hydrolyzed electrophile (phenol formation).

Diagnosis: Water contamination (Hydrolysis).

Mechanism: Hydroxide (

-

Flame-dry all glassware.

-

Use anhydrous solvents (store over activated 3Å or 4Å molecular sieves).

-

Switch to Sodium Hydride (NaH) as the base. NaH acts as a desiccant (reacting with water to form

) before it deprotonates the phenol. Warning: This generates

Q3: My TLC shows multiple spots and a dark reaction mixture.

Diagnosis: Decomposition or Polymerization. Solution:

-

Degas your solvent. Oxidative polymerization of phenols (to quinones) can occur at high temperatures in the presence of oxygen. Sparge DMSO with Nitrogen/Argon for 15 minutes before use.

-

Check Stoichiometry. Large excess of base at high temps can degrade the substrate. Stick to 1.5–2.0 equivalents.

Module 3: Visualization & Logic

Figure 1: Troubleshooting Logic Tree

Caption: Decision tree for diagnosing low yields in SNAr reactions with hindered phenols.

Figure 2: The SNAr Mechanism & Steric Clash

Caption: Reaction pathway showing where the ortho-methyl group impacts the Rate Determining Step.

Module 4: Validated Protocol (The "Gold Standard")

Objective: Synthesis of diaryl ether from 2,3-dimethylphenol and 4-fluoronitrobenzene (Model Substrate).

Reagents:

-

2,3-Dimethylphenol (1.0 equiv)

-

Electrophile: 4-Fluoronitrobenzene (1.1 equiv) — Note: Use Fluoro, not Chloro.

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous DMSO (0.5 M concentration)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylphenol (1.0 equiv) and

(2.0 equiv). -

Solvation: Add anhydrous DMSO. Purge the headspace with Nitrogen for 5 minutes.

-

Activation: Stir at Room Temperature for 15 minutes. Observation: The mixture may turn slightly colored as the phenoxide forms.

-

Addition: Add the electrophile (4-fluoronitrobenzene) in one portion.

-

Reaction: Heat the mixture to 90°C in an oil bath.

-

Monitoring: Monitor by TLC or HPLC every 2 hours.

-

Checkpoint: If conversion < 50% after 4 hours, increase temp to 110°C.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash 3x with water (to remove DMSO) and 1x with Brine. Dry over

, filter, and concentrate.

References

-

Mechanism of SNAr: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Link

-

Leaving Group Effects: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution. J. Am. Chem. Soc. 2012. Link

-

The Cesium Effect: Cesium Carbonate Assists Difficult Carboxylation Reactions (General application of Cesium in hindered systems). Alfa Chemistry. Link

-

Steric Hindrance in SNAr: Steric and electronic effects on the mechanism of nucleophilic substitution. ResearchGate. Link

-

Solvent Effects (DMSO pKa): DMSO pKa values are strongly correlated with acidities. ResearchGate. Link

Sources

Minimizing hydrolysis byproducts in 2-chloro-3-nitropyridine coupling

The Chemoselectivity Challenge

The Core Problem:

2-Chloro-3-nitropyridine is an "activated" electrophile.[1] The nitro group at the C3 position strongly withdraws electron density from the C2 carbon via both inductive ($ -I

The Byproduct: When water attacks C2, it displaces the chloride to form 2-hydroxy-3-nitropyridine .[1] In solution, this compound exists predominantly as its tautomer, 3-nitro-2-pyridone .[1] This byproduct is thermodynamically stable, often crystalline, and difficult to separate from polar products.

Reaction Pathway Analysis

The following diagram illustrates the competition between your desired amine coupling and the parasitic hydrolysis pathway.

Figure 1: Mechanistic divergence. Note that strong hydroxide bases can trigger ring opening (ANRORC mechanism) in addition to direct hydrolysis.

Diagnostic Workflow

Before altering your protocol, confirm that hydrolysis is the root cause of your yield loss. Use this logic gate to validate your observations.

Figure 2: Diagnostic logic for identifying 2-chloro-3-nitropyridine coupling impurities.

Critical Parameters & Optimization

To suppress the formation of 3-nitro-2-pyridone, you must control three variables: Water Activity , Base Nucleophilicity , and Solvent Polarity .[1]

Parameter 1: Base Selection

Do NOT use: Hydroxides (NaOH, KOH) or Alkoxides (NaOMe) unless absolutely necessary.[1] These are strong nucleophiles that directly attack the C2 position. DO use: Non-nucleophilic bases that act strictly as proton scavengers.[1]

| Base Type | Recommended Reagents | Why? | Risk Level |

| Tertiary Amines | DIPEA (Hünig's Base), | Sterically hindered; poor nucleophiles; soluble in organics.[1] | Low |

| Inorganic Carbonates | Insoluble in many organics (heterogeneous); low nucleophilicity. | Low-Medium | |

| Hydroxides | NaOH, LiOH | High nucleophilicity; | Critical |

Parameter 2: Solvent Systems

The choice of solvent dictates the reaction rate and the stability of the intermediate.

-

Preferred: Anhydrous Acetonitrile (MeCN) or Toluene .[1] These solvents do not support hydrogen bonding as well as alcohols, and water can be easily excluded.

-

Acceptable: DMF or DMSO .[1] Warning: These are hygroscopic.[1] "Dry" DMF from a bottle often contains 50-100 ppm water, which is enough to cause 5-10% hydrolysis on a small scale.[1] Use molecular sieves.[1]

-

Avoid: Alcohols (MeOH, EtOH) .[1] While good for solubility, alkoxide formation (via base equilibrium) leads to ether byproducts (2-methoxy-3-nitropyridine).[1]

Optimized Experimental Protocol